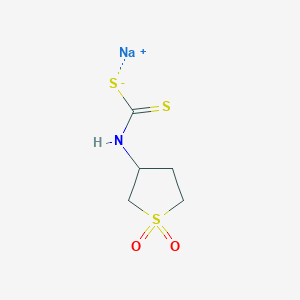
Spiro(naphthalene-1(2H),3'-pyrrolidine)-2',5'-dione, 3,4-dihydro-7-chloro-1'-(3-(diethylamino)propyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride: is a complex organic compound that features a spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride typically involves multi-step organic reactions. The key steps may include:
Formation of the spiro structure: This can be achieved through cyclization reactions involving naphthalene and pyrrolidine derivatives.
Introduction of the diethylamino propyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups present.
Reduction: Reduction reactions could be used to modify the compound’s structure, particularly the dihydro and chloro groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various organic reactions.
Biology
Biochemical Studies: Used in studies to understand its interaction with biological molecules.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of other chemicals or materials.
Wirkmechanismus
The mechanism of action of Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride would depend on its specific applications. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirooxindoles: Compounds with a similar spiro structure but different functional groups.
Naphthalene Derivatives: Compounds that share the naphthalene core structure.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring but different substituents.
Uniqueness
The uniqueness of Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride lies in its specific combination of functional groups and spiro structure, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
74246-93-8 |
|---|---|
Molekularformel |
C20H29ClN2O2 |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
(4S)-1'-[(2S)-2-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione;hydrochloride |
InChI |
InChI=1S/C20H28N2O2.ClH/c1-4-21(5-2)15(3)14-22-18(23)13-20(19(22)24)12-8-10-16-9-6-7-11-17(16)20;/h6-7,9,11,15H,4-5,8,10,12-14H2,1-3H3;1H/t15-,20-;/m0./s1 |
InChI-Schlüssel |
WQPHJWWAYRELRL-QNNMEKCMSA-N |
Isomerische SMILES |
CCN(CC)[C@@H](C)CN1C(=O)C[C@@]2(C1=O)CCCC3=CC=CC=C23.Cl |
Kanonische SMILES |
CCN(CC)C(C)CN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



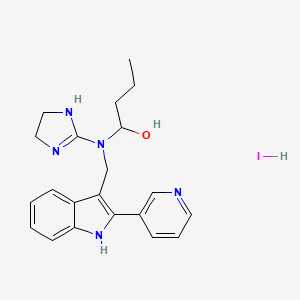
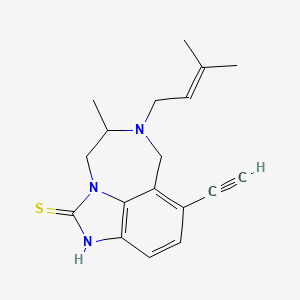
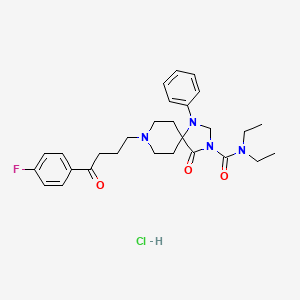

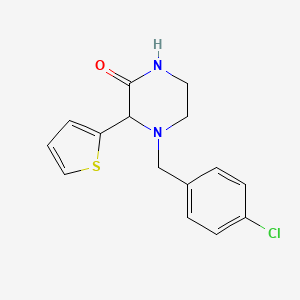
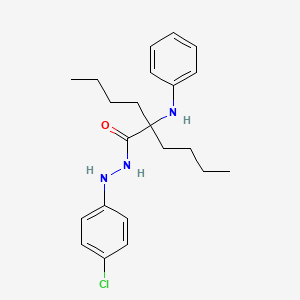
![acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-octadecyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12709389.png)


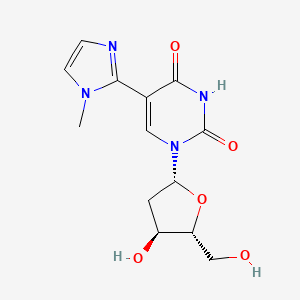
![8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12709420.png)
